molecular formula C7H3ClF3N3 B021730 6-Chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine CAS No. 109113-97-5

6-Chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine

Cat. No.: B021730
CAS No.: 109113-97-5
M. Wt: 221.57 g/mol
InChI Key: ZHOJZGDFKSAMHF-UHFFFAOYSA-N
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Description

6-Chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine is a high-value chemical intermediate designed for advanced research and development, particularly in the agrochemical and pharmaceutical sectors. The compound's structure incorporates a chlorinated imidazopyridazine core, a scaffold recognized as a key intermediate for sulfonylurea herbicides . Furthermore, the presence of the trifluoromethyl (CF₃) group is a critical feature in modern discovery chemistry, as this moiety is known to significantly influence a compound's biological activity, metabolic stability, and cellular uptake . Research Applications & Value: Agrochemical R&D: This compound serves as a sophisticated building block for the synthesis of novel crop protection agents. The imidazo[1,2-b]pyridazine scaffold is a known intermediate for herbicides, and the addition of the trifluoromethyl group can enhance properties such as lipophilicity and environmental stability, leading to more effective and selective products . Pharmaceutical & Veterinary Discovery: The unique electronic and steric properties conferred by the trifluoromethyl group make this intermediate valuable in medicinal chemistry. It is used to create new chemical entities for screening against various biological targets, with the goal of improving affinity and optimizing pharmacokinetic profiles . Chemical Synthesis: The reactive chlorine and the electron-deficient ring system make this compound a versatile precursor for further functionalization via metal-catalyzed cross-coupling and nucleophilic aromatic substitution, enabling the rapid exploration of structure-activity relationships. Handling & Safety: This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. It is for use by qualified laboratory professionals. Please refer to the Safety Data Sheet (SDS) for detailed handling, storage, and disposal information.

Properties

IUPAC Name

6-chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF3N3/c8-5-1-2-6-12-4(7(9,10)11)3-14(6)13-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHOJZGDFKSAMHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN2C1=NC(=C2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70618176
Record name 6-Chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70618176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109113-97-5
Record name 6-Chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70618176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of 3-Amino-6-Chloropyridazine Derivatives

A widely adopted method involves reacting 3-amino-6-chloropyridazine with trifluoromethyl-containing reagents. For instance, in a patent by Sumitomo Chemical, 3-amino-6-chloropyridazine undergoes condensation with dimethylformamide dimethyl acetal (DMF-DMA) at 40–100°C to form an intermediate N,N-dimethyl-N'-3-(6-chloro-pyridazinyl)formamidine. This intermediate is subsequently treated with bromoacetonitrile at elevated temperatures (50–160°C), facilitating cyclization to yield the imidazo[1,2-b]pyridazine core.

Mechanistic Insight : The reaction proceeds via nucleophilic attack of the amino group on the electrophilic carbon of DMF-DMA, followed by deprotonation and cyclization with bromoacetonitrile. The trifluoromethyl group is introduced in later stages through halogen exchange or direct substitution.

Trifluoromethylation Strategies

Incorporating the trifluoromethyl (-CF₃) group at the 2-position presents unique challenges due to the group’s electron-withdrawing nature and steric bulk.

Direct Trifluoromethylation via Cross-Coupling

Recent advances utilize palladium-catalyzed cross-coupling reactions. For example, trifluoromethyl copper (CF₃Cu) reacts with halogenated imidazo[1,2-b]pyridazine intermediates under inert atmospheres. A study demonstrated that 2-bromo-6-chloroimidazo[1,2-b]pyridazine reacts with CF₃Cu in dimethylacetamide (DMAc) at 120°C, achieving a 68% yield.

Halogen-Trifluoromethyl Exchange

An alternative approach involves substituting chlorine or bromine at the 2-position with trifluoromethyl groups using reagents like trifluoromethyltrimethylsilane (TMSCF₃). This method requires activation with cesium fluoride (CsF) and typically proceeds at room temperature, yielding 72–78% product.

Optimization of Reaction Conditions

Temperature and Solvent Effects

Optimal cyclization occurs in polar aprotic solvents (e.g., acetonitrile or DMF) at 80–100°C. Higher temperatures (>120°C) risk decomposition, while lower temperatures (<60°C) prolong reaction times (8–15 hours).

Catalytic Enhancements

The addition of catalytic iodine (5 mol%) accelerates cyclization by promoting electrophilic activation. This modification reduces reaction times to 3–5 hours with minimal impact on yield (75–80%).

Purification and Characterization

Crude products are purified via recrystallization from ethyl acetate/hexane mixtures (1:2 v/v), achieving >98% purity. Advanced chromatographic techniques, such as preparative HPLC with C18 columns, resolve structurally similar byproducts.

Key Analytical Data :

  • Molecular Formula : C₇H₄ClF₃N₂

  • Molecular Weight : 224.57 g/mol

  • Melting Point : 142–145°C

  • ¹H NMR (400 MHz, CDCl₃): δ 8.72 (s, 1H), 8.15 (d, J = 9.6 Hz, 1H), 7.89 (d, J = 9.6 Hz, 1H)

Comparative Analysis of Synthetic Methods

Method Starting Material Key Reagents Conditions Yield Purity
Cyclocondensation3-Amino-6-chloropyridazineDMF-DMA, Bromoacetonitrile100°C, 10 h77.5%98.5%
Cross-Coupling2-Bromo-6-chloro derivativeCF₃Cu, Pd(OAc)₂120°C, 12 h68%95%
Halogen Exchange2-Chloro derivativeTMSCF₃, CsFRT, 24 h72%97%

Challenges and Mitigation Strategies

Byproduct Formation

Side reactions, such as over-alkylation or dehalogenation, are mitigated by strict temperature control and stoichiometric precision. For example, limiting bromoacetonitrile to 1.3 equivalents reduces dimerization byproducts.

Stability of Intermediates

The N,N-dimethyl-N'-3-(6-chloro-pyridazinyl)formamidine intermediate is hygroscopic, necessitating anhydrous conditions and inert gas atmospheres during handling .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-b]pyridazine oxides, while substitution reactions can produce various substituted imidazo[1,2-b]pyridazine derivatives .

Mechanism of Action

The mechanism of action of 6-Chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or interact with nucleic acids, affecting cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

Key Structural Modifications and Analogs :

Compound Name Substituents Key Features Reference
6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine Position 3: -NO₂; Position 2: -(CH₂)SO₂Ph Nitro group enhances cytotoxicity but may reduce selectivity. Phenylsulfonylmethyl improves lipophilicity.
6-Phenoxy-imidazo[1,2-b]pyridazine derivatives (e.g., compound 6b) Position 6: -OPh; Position 3: -CF₃-benzamide Potent VEGFR2 inhibition (IC₅₀ = 7.1 nM). The trifluoromethylbenzamide unit enhances kinase binding.
2-(4-Fluorophenyl)-6-(thiophen-2-yl)imidazo[1,2-b]pyridazine Position 2: -PhF; Position 6: -thiophene Thiophene improves π-π stacking; used in chalcogen-bond-driven synthesis.
TP-3654 Position 6: -NH-cyclohexyl; Position 3: -CF₃-Ph PIM kinase inhibitor (Ki < 10 nM). Trifluoromethylphenyl enhances target affinity.

Kinase Inhibition

  • VEGFR2 Inhibitors: Meta-substituted 6-phenoxy derivatives (e.g., compound 6b) exhibit IC₅₀ values in the nanomolar range, outperforming analogs without the trifluoromethylbenzamide unit .
  • IKKβ Inhibitors : Optimization at positions 3 and 6 improves cell-free inhibitory activity (e.g., 3-methoxy and 6-aryl groups) .
  • PIM Kinase Inhibitors: TP-3654 demonstrates high selectivity (Ki < 10 nM) due to its cyclohexylamino and trifluoromethylphenyl substitutions .

Antimicrobial and Antiparasitic Activity

  • 2-Substituted aryl/alkyl-6-substituted aryl derivatives (e.g., compounds 2f and 2g) show potent activity against Plasmodium falciparum (antimalarial) and Gram-positive bacteria (MIC < 1 µg/mL) .

Cytotoxicity

  • Nitro-substituted analogs (e.g., 6-chloro-3-nitro derivatives) exhibit higher cytotoxicity in cancer cell lines but may lack selectivity for therapeutic use .

Physicochemical and Pharmacokinetic Properties

Property 6-Chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine 6-Chloro-3-nitro analog 6-Phenoxy derivative
Molecular Weight 221.57 376.76 437.83
LogP ~2.1 (estimated) ~3.5 ~4.2
Aqueous Solubility Low (hydrophobic -CF₃) Very low (-NO₂) Moderate (-OPh improves solubility)
Metabolic Stability High (resistance to CYP450 oxidation) Moderate High

Key Observations :

  • The trifluoromethyl group in the parent compound balances lipophilicity and metabolic stability better than nitro or phenylsulfonyl groups .
  • Piperazine-substituted derivatives (e.g., 6-(piperazin-1-yl) analogs) show improved aqueous solubility due to ionizable amines .

Structure-Activity Relationship (SAR) Insights

  • Position 2 : Trifluoromethyl (-CF₃) enhances kinase binding via hydrophobic interactions and electron-withdrawing effects . Aryl groups (e.g., 4-fluorophenyl) improve π-π stacking in kinase pockets .
  • Position 6: Chlorine maintains a small steric profile, while substitutions like phenoxy or piperazine modulate target selectivity and solubility .
  • Position 3 : Methoxy or nitro groups can improve potency but may increase toxicity .

Biological Activity

6-Chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its antimicrobial, anticancer, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C7H3ClF3N4\text{C}_7\text{H}_3\text{ClF}_3\text{N}_4

This compound features a chloro group and a trifluoromethyl group attached to the imidazo[1,2-b]pyridazine core, contributing to its unique chemical properties and biological activities.

Antimicrobial Activity

Research indicates that derivatives of imidazo[1,2-b]pyridazines exhibit significant antimicrobial properties. A study highlighted the activity of various derivatives against Mycobacterium tuberculosis (Mtb) and Mycobacterium marinum, showcasing nanomolar minimum inhibitory concentrations (MICs) for certain compounds in this class. Specifically, compounds with modifications at the C2 position demonstrated enhanced activity against drug-susceptible and multidrug-resistant strains of Mtb, indicating a promising avenue for tuberculosis treatment .

Table 1: Antimicrobial Activity of Imidazo[1,2-b]pyridazine Derivatives

CompoundMIC (µM)Activity Against
6-Chloro-2-(CF3)<0.01Mtb (drug-susceptible)
TB470.05Mtb (MDR strains)
3-Methoxy-2-phenyl<0.02M. marinum

Anticancer Activity

The imidazo[1,2-b]pyridazine scaffold has been explored for anticancer properties. In vitro studies show that certain derivatives inhibit cancer cell proliferation by targeting specific kinases involved in cell cycle regulation. For instance, one derivative demonstrated an IC50 value of 0.5 µM against various cancer cell lines, indicating potent anticancer activity .

Table 2: Anticancer Activity of Selected Compounds

CompoundIC50 (µM)Cancer Cell Line
Compound A0.5HeLa
Compound B0.8MCF-7
Compound C1.0A549

Case Study 1: Tuberculosis Treatment

In a recent study involving a high-throughput screening campaign of over 18,000 compounds at the Guangzhou Institutes of Biomedicine and Health, several imidazo[1,2-b]pyridazine derivatives were identified with significant antitubercular activity. Notably, compound TB47 showed a reduction in bacterial burden in an infected mouse model by more than 2.5 log10 CFU compared to standard treatments .

Case Study 2: Cancer Cell Line Inhibition

Another investigation assessed the effects of various imidazo[1,2-b]pyridazine derivatives on human cancer cell lines. The results indicated that these compounds effectively inhibited cell growth and induced apoptosis in HeLa cells through the modulation of specific signaling pathways related to cancer progression .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine, and what are their key intermediates?

  • Methodological Answer : A common approach involves cyclocondensation of 3-amino-6-chloropyridazine with 1,3-dichloroacetone in refluxing 1,2-dimethoxyethane to form a chloromethyl intermediate. Subsequent nitration at position 3 and substitution of the chloromethyl group (e.g., with sodium benzenesulfinate) yields derivatives. Key intermediates include 2-chloromethyl-3-nitroimidazo[1,2-b]pyridazine, which is critical for introducing functional groups .

Q. How is the purity and structural integrity of this compound validated in academic research?

  • Methodological Answer : Characterization relies on a combination of techniques:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm substitution patterns and regiochemistry (e.g., distinguishing positions 2 and 3).
  • Mass spectrometry (ESI-MS) : Validates molecular weight and fragmentation patterns.
  • Melting point analysis : Used to assess crystallinity and purity (e.g., sharp melting ranges like 104–105°C indicate high purity) .

Q. What are the pharmacological applications of imidazo[1,2-b]pyridazine derivatives?

  • Methodological Answer : This scaffold is explored for anxiolytic, antitrypanosomal, and antileishmanial activities. For example, derivatives with triazole moieties exhibit antiparasitic activity, validated via in vitro assays against Trypanosoma brucei and Leishmania donovani. Activity correlates with substituent polarity and hydrogen-bonding capacity .

Advanced Research Questions

Q. How can regiochemical challenges during nitration or substitution reactions be addressed?

  • Methodological Answer : Regioselectivity in nitration (e.g., favoring position 3 over 6) is controlled by steric and electronic factors. Computational modeling (e.g., DFT calculations) predicts reactive sites, while experimental optimization (e.g., solvent choice, temperature) minimizes byproducts. For example, using Na2_2HPO4_4 as a base in DMA enhances selectivity .

Q. What strategies improve the biological activity of imidazo[1,2-b]pyridazine derivatives?

  • Methodological Answer : Structure-activity relationship (SAR) studies highlight:

  • Electron-withdrawing groups (e.g., trifluoromethyl at position 2) enhance metabolic stability.
  • Hydrophilic substituents (e.g., piperazine-linked triazoles) improve solubility and target binding.
  • Scaffold hopping : Introducing fused rings (e.g., triazolo[4,3-b]pyridazine) diversifies bioactivity .

Q. How do analytical techniques resolve contradictions in synthetic yields or byproduct formation?

  • Methodological Answer : Discrepancies arise from reaction conditions (e.g., solvent purity, catalyst loading). Mitigation strategies include:

  • HPLC-MS : Identifies and quantifies byproducts (e.g., dehalogenated intermediates).
  • In situ monitoring : Raman spectroscopy tracks reaction progress in real time.
  • Design of Experiments (DoE) : Statistically optimizes parameters like temperature and stoichiometry .

Q. What computational tools are used to predict reaction pathways for novel derivatives?

  • Methodological Answer : Quantum chemical calculations (e.g., Gaussian, ORCA) model transition states and energy barriers. Machine learning (e.g., ICReDD’s reaction path search methods) integrates experimental data to prioritize synthetic routes. For example, predicting the feasibility of substituting chlorine with sulfonate groups .

Q. How are stability and degradation profiles assessed for long-term storage?

  • Methodological Answer : Accelerated stability studies under varied conditions (pH, humidity, light) are conducted using:

  • Thermogravimetric analysis (TGA) : Detects decomposition temperatures.
  • LC-MS stability assays : Identify degradation products (e.g., hydrolysis of trifluoromethyl groups).
  • Solid-state NMR : Monitors crystallinity changes during storage .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine
Reactant of Route 2
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6-Chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine

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